![molecular formula C8H6F3NO3 B1448673 Methyl 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate CAS No. 1803596-18-0](/img/structure/B1448673.png)
Methyl 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate
Overview
Description
Methyl 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate is a useful research compound. Its molecular formula is C8H6F3NO3 and its molecular weight is 221.13 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate (CAS No. 1803596-18-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 221.13 g/mol. Its structure includes a pyridine ring with a hydroxy group at the 4-position, a trifluoromethyl group at the 5-position, and a carboxylate ester at the 3-position. This arrangement contributes to its chemical reactivity and biological properties, particularly in pharmacology and agrochemicals.
Pharmacological Applications
Research indicates that this compound exhibits various biological activities, primarily as an anti-inflammatory agent and a potential therapeutic candidate for several diseases. Its trifluoromethyl group is associated with enhanced metabolic stability and bioactivity, making it a valuable scaffold in drug development .
Key Biological Activities:
- Anti-inflammatory Effects: The compound has shown promise in inhibiting pathways associated with inflammation, which could be beneficial in treating inflammatory diseases.
- Anticancer Potential: Studies suggest that similar compounds with trifluoromethyl substitutions can induce apoptosis in cancer cells, indicating potential anticancer properties .
The mechanisms through which this compound exerts its effects are being actively investigated. Interaction studies with various biological molecules are crucial for understanding its pharmacodynamics. For instance, compounds with similar structures have been noted for their ability to interact with Bcl-2/Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Apoptosis Induction in Cancer Models:
- In Vitro Evaluations:
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of this compound compared to other trifluoromethyl-containing compounds:
Scientific Research Applications
Pharmaceutical Applications
2.1 Drug Development
MHTPC and its derivatives have been explored for their potential as pharmaceutical agents. The trifluoromethyl group is known to improve lipophilicity and metabolic stability, making these compounds attractive candidates for drug development. Studies show that compounds containing this moiety can exhibit enhanced potency against various biological targets, including enzymes involved in inflammatory pathways .
2.2 Antimicrobial Activity
Research indicates that MHTPC derivatives possess antimicrobial properties, making them suitable for developing new antibiotics or antifungal agents. The unique physicochemical properties imparted by the trifluoromethyl group may contribute to their effectiveness against resistant strains of bacteria .
Agrochemical Applications
3.1 Crop Protection
MHTPC is utilized in the formulation of agrochemicals aimed at protecting crops from pests and diseases. Trifluoromethylpyridine derivatives have been incorporated into various pesticides, enhancing their efficacy and selectivity while potentially reducing toxicity to non-target organisms .
3.2 Herbicide Development
The compound has also been investigated for its role in herbicide development. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for creating selective herbicides that target weeds without harming crops .
The biological activity of MHTPC is attributed to its ability to interact with key enzymes and receptors in biological systems. For example, studies have shown that trifluoromethyl groups can significantly enhance the inhibitory effects on cyclooxygenase enzymes, which are crucial in mediating inflammatory responses . This mechanism underlies its potential therapeutic applications in treating inflammatory conditions.
Case Studies and Research Findings
5.1 Clinical Trials
Several clinical trials have investigated the efficacy of MHTPC derivatives in treating various diseases, including inflammation-related disorders and infections. Preliminary results indicate promising therapeutic effects, warranting further research into their clinical applications .
5.2 Comparative Studies
Comparative analyses with other similar compounds reveal that MHTPC exhibits unique pharmacological profiles due to its trifluoromethyl substitution. For instance, studies show that MHTPC derivatives demonstrate higher potency compared to non-fluorinated analogs in several biological assays .
Data Summary Table
Application Area | Key Benefits | Examples/Findings |
---|---|---|
Pharmaceuticals | Enhanced potency and stability | Antimicrobial agents, anti-inflammatory drugs |
Agrochemicals | Improved efficacy and reduced toxicity | Pesticides, selective herbicides |
Biological Activity | Inhibition of key enzymes | Cyclooxygenase inhibitors |
Properties
IUPAC Name |
methyl 4-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)4-2-12-3-5(6(4)13)8(9,10)11/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRCFNRXBUCHNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C(C1=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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